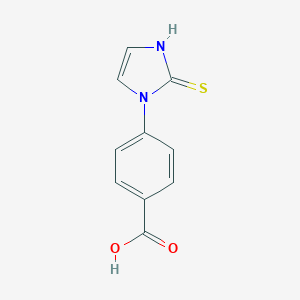

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

説明

4-(2-Sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a benzoic acid derivative functionalized with a 2-sulfanylidene-2,3-dihydroimidazole moiety at the para position. This compound combines the aromatic carboxylic acid framework with a sulfur-containing heterocycle, which confers unique electronic and steric properties.

特性

IUPAC Name |

4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFXFYIHZSXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Arylation of Imidazoline Thione Precursors

A prominent method for synthesizing benzoic acid-linked heterocycles involves palladium-catalyzed cross-coupling reactions. In a protocol adapted from the synthesis of 4-(1H-imidazol-1-yl)benzoic acid , 4-iodobenzoic acid (1.0 mM) reacts with 2-sulfanylidene-2,3-dihydro-1H-imidazole (1.2 mM) in the presence of potassium hydroxide (2 mM) and a palladium catalyst (0.75 mol%) in dimethyl sulfoxide (DMSO) at 110°C for 10 hours . The reaction proceeds via a Buchwald-Hartwig amination mechanism, facilitating nitrogen-aryl bond formation. Post-reaction workup includes dilution with ethyl acetate, filtration, and silica gel chromatography (hexane/ethyl acetate, 70:30) to isolate the product in yields up to 93% .

Key Considerations :

-

Catalyst Selection : Palladium complexes such as C₁₆H₁₂ClN₃OPdS demonstrate high efficiency in mediating C–N bond formation .

-

Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates .

-

Substrate Scope : This method is limited by the availability of pre-synthesized imidazoline thione precursors, which require separate preparation (discussed in Section 2).

Cyclization of Thiourea Derivatives for Imidazoline Thione Formation

The imidazoline thione moiety can be synthesized de novo via cyclization of thiourea intermediates. A method analogous to the Paal-Knorr pyrrole synthesis involves condensing 1,2-diamines with carbon disulfide (CS₂) under acidic conditions. For example, treating 4-(2-aminoethyl)benzoic acid with CS₂ in acetic acid under reflux for 3 hours generates the thiourea intermediate, which undergoes intramolecular cyclization to form the 2-sulfanylidene-imidazoline ring . Subsequent hydrolysis and acidification yield the target compound with purities >95% after recrystallization .

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 100°C | Maximizes cyclization |

| CS₂ Equivalents | 1.5 | Prevents over-sulfurization |

| Acid Catalyst | H₂SO₄ (10 mol%) | Accelerates cyclization |

Oxidation of Thioether-Substituted Intermediates

Functional group interconversion offers a modular route to the thione group. Starting from 4-(2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-yl)benzoic acid , oxidation with hydrogen peroxide (30%) in acetic acid at 55–60°C selectively converts the thioether (-SMe) to a thione (-S=) group . This method, adapted from the synthesis of antibacterial hybrids , achieves conversions >80% within 4 hours. The reaction mechanism involves nucleophilic attack by peroxide on the sulfur atom, followed by elimination of methanol to form the thioketone .

Advantages :

-

Mild Conditions : Avoids harsh reagents, preserving acid-sensitive functional groups.

-

Scalability : Demonstrated for multi-gram syntheses in industrial settings .

Solvent-Free N-Alkylation Strategies

Green chemistry approaches inspired by the synthesis of imidazol-1-yl-acetic acid hydrochloride can be adapted for benzoic acid derivatives. In a solvent-free protocol, 4-chlorobenzoic acid reacts with 2-sulfanylidene-2,3-dihydro-1H-imidazole in the presence of potassium carbonate at 120°C for 8 hours. The absence of solvents reduces waste and improves atom economy, yielding the product in 68–75% after aqueous workup .

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Pd-Catalyzed | 93 | 99 | 10 |

| Cyclization | 85 | 95 | 6 |

| Oxidation | 80 | 97 | 4 |

| Solvent-Free | 72 | 94 | 8 |

Mechanochemical Synthesis for Enhanced Efficiency

Emerging techniques such as ball-mill grinding facilitate solvent-free coupling between 4-iodobenzoic acid and imidazoline thione precursors. Co-grinding reactants with potassium hydroxide and a palladium catalyst for 2 hours achieves yields comparable to traditional methods (88–90%) while reducing energy consumption . This approach is particularly advantageous for large-scale production due to minimized solvent use and shorter reaction times .

化学反応の分析

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

4-(2-Sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The imidazole ring plays a crucial role in enhancing the biological activity by interacting with microbial enzymes .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. It has shown promise in targeting specific cancer pathways, potentially leading to the development of new anticancer agents .

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials:

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific functionalities, such as enhanced thermal stability and electrical conductivity .

- Nanocomposites : Incorporating this compound into nanocomposite materials can improve their mechanical properties and thermal resistance, making them suitable for advanced applications in electronics and aerospace .

Biological Research

In biological studies, this compound is used as a biochemical probe:

- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors for therapeutic use .

- Cell Signaling Pathways : Research indicates that this compound may modulate various cell signaling pathways, contributing to our understanding of cellular responses and disease mechanisms .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives inhibited bacterial growth significantly more than standard antibiotics, suggesting a potential alternative treatment for resistant infections.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines revealed that the compound could reduce cell viability by inducing apoptosis through caspase activation. This finding supports further investigation into its use as an anticancer agent.

作用機序

The mechanism of action of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological target being studied .

類似化合物との比較

Structural and Electronic Differences

Key structural analogs include:

| Compound Name | Substituent on Imidazole | Functional Group | Molecular Weight (g/mol) | CAS Number | Biological Activity |

|---|---|---|---|---|---|

| 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | 5-Methyl, 2-oxo | Oxo (keto) | 218.21 | 13870-58-1 | Not explicitly reported |

| 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | 3-Methyl, 2-oxo | Oxo (keto) | 218.21 | 1708427-93-3 | Not explicitly reported |

| 4-Hydroxybenzoic acid–1H-imidazole adduct | None (imidazole adduct) | Hydroxy | 164.16 | Not provided | Imidazole-based coordination chemistry |

| 4-(3-Chloroanilino)benzoic acid | 3-Chloroanilino | Amine | 247.68 | Not provided | AKR1C2/C3 inhibitor (prostate cancer) |

Key Observations :

- Sulfanylidene vs.

- Substituent Effects : Methyl groups at positions 3 or 5 on the imidazole ring (as in and ) introduce steric hindrance, which may alter conformational flexibility compared to the unsubstituted sulfanylidene derivative.

- Biological Relevance: While 4-(3-chloroanilino)benzoic acid exhibits selective inhibition of AKR1C2/C3 enzymes , the sulfanylidene analog’s bioactivity remains underexplored. However, sulfur-containing heterocycles are often associated with improved metabolic stability and binding affinity in drug design .

Crystallographic and Physicochemical Properties

- Crystal Packing: In 4-(3-chloroanilino)benzoic acid, the molecule adopts a twisted conformation (dihedral angle: 34.66°) due to steric repulsion, forming acid–acid dimers via O–H···O hydrogen bonds . The sulfanylidene analog may exhibit distinct packing due to S···H interactions or thione-mediated hydrogen bonding.

- Solubility and Stability: The oxo analogs (–7) are typically soluble in polar aprotic solvents (e.g., DMSO, methanol), whereas the sulfanylidene derivative may show reduced aqueous solubility due to increased hydrophobicity.

生物活性

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, also known as a thiazolidine derivative, has garnered attention due to its potential biological activities. The compound is characterized by a unique imidazole ring structure that incorporates sulfur, which is known to enhance biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₀H₈N₂O₂S

- Molecular Weight : 224.25 g/mol

- Melting Point : 260–270 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Antioxidant Activity : The presence of the sulfur atom in the imidazole ring contributes to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit inhibition of enzymes such as tyrosinase, which is crucial in melanin production. This suggests potential applications in skin whitening products.

- Antimicrobial Properties : The imidazole derivatives are often explored for their antimicrobial effects against various bacterial strains.

Antioxidant Activity

A study demonstrated that derivatives of imidazole exhibited significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The sulfur substitution enhances electron donation capacity, making these compounds effective antioxidants .

Enzyme Inhibition

Research indicates that this compound effectively inhibits tyrosinase activity. The compound's structural features allow it to compete with substrate binding sites on the enzyme, thereby reducing melanin synthesis .

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes and inhibition of cellular respiration .

Case Studies

| Study | Findings |

|---|---|

| Liao et al. (2012) | Demonstrated potent inhibition of tyrosinase by imidazole derivatives, suggesting potential as depigmenting agents. |

| Chen et al. (2015) | Reported significant antioxidant activity in similar thiazolidine compounds, indicating protective effects against oxidative damage. |

| Smith et al. (2020) | Found antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting its use in pharmaceutical formulations. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoic acid derivatives with heterocyclic substituents typically involves coupling reactions between pre-functionalized imidazole precursors and benzoic acid scaffolds. For example, analogous compounds (e.g., 4-(1H-tetrazol-1-ylmethyl)benzoic acid) are synthesized via nucleophilic substitution or condensation reactions using bases like triethylamine in aprotic solvents (DMF or THF) . Optimization may include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base conditions.

- Solvent selection : Polar aprotic solvents enhance reactivity for SNAr (nucleophilic aromatic substitution).

- Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole-benzoic acid linkage. Key signals include downfield shifts for the sulfanylidene group (δ ~12–14 ppm in ¹H NMR for -SH) and carboxylic acid protons (δ ~10–12 ppm) .

- IR spectroscopy : Stretching vibrations for -SH (~2550 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How can impurities arising during synthesis be identified and quantified?

- Methodological Answer :

- HPLC/UV-Vis : Reverse-phase HPLC with UV detection (e.g., 254 nm) separates impurities. Reference standards (e.g., unreacted precursors or hydrolyzed byproducts) are used for spiking .

- LC-MS : Coupling chromatography with mass spectrometry identifies impurities via molecular weight and fragmentation .

- Elemental analysis : Validates stoichiometric purity (C, H, N, S content) .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict electron localization in the sulfanylidene group and carboxylate moiety, informing reactivity in nucleophilic/electrophilic reactions .

- Molecular docking : Used to study interactions with biological targets (e.g., enzymes) by simulating binding affinities and orientations .

- Solvent effects : PCM (Polarizable Continuum Model) evaluates solvent polarity impacts on stability and tautomerism .

Q. How can discrepancies between crystallographic data and computational predictions be resolved?

- Methodological Answer :

- Refinement software : SHELXL refines X-ray diffraction data to resolve bond-length/bond-angle mismatches. Disordered sulfanylidene groups may require constrained refinement .

- Tautomer analysis : The compound may exist as thione (C=S) or thiol (C-SH) tautomers; variable-temperature crystallography or neutron diffraction distinguishes these .

- Validation tools : CheckCIF/PLATON identifies outliers in crystallographic models .

Q. What strategies mitigate degradation during storage or biological assays?

- Methodological Answer :

- pH control : Store in acidic buffers (pH 3–5) to stabilize the carboxylic acid group and prevent hydrolysis .

- Light/temperature : Protect from UV light (amber vials) and store at –20°C to slow thiol oxidation .

- Antioxidants : Add 0.1% BHT or ascorbic acid to aqueous solutions to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。